molecular formula C10H4ClFN2 B1627023 2-Chloro-7-fluoroquinoline-3-carbonitrile CAS No. 948291-81-4

2-Chloro-7-fluoroquinoline-3-carbonitrile

Cat. No.: B1627023
CAS No.: 948291-81-4
M. Wt: 206.6 g/mol
InChI Key: RSVITKVBOSWWRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-fluoroquinoline-3-carbonitrile typically involves the condensation of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline with hydroxylamine hydrochloride, followed by treatment with thionyl chloride in dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like DMF or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, reaction with an amine may yield an amino-substituted quinoline derivative.

Scientific Research Applications

2-Chloro-7-fluoroquinoline-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of materials with specific chemical properties

Mechanism of Action

The mechanism of action of 2-Chloro-7-fluoroquinoline-3-carbonitrile involves its interaction with molecular targets in biological systems. The exact pathways and targets are not fully elucidated, but it is believed to interfere with cellular processes by binding to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 7-Fluoroquinoline-3-carbonitrile
  • 2-Chloro-3-cyanoquinoline

Uniqueness

2-Chloro-7-fluoroquinoline-3-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the quinoline ring, which can influence its reactivity and biological activity. This dual substitution pattern distinguishes it from other quinoline derivatives .

Properties

IUPAC Name

2-chloro-7-fluoroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-1-2-8(12)4-9(6)14-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSVITKVBOSWWRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C#N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589003
Record name 2-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948291-81-4
Record name 2-Chloro-7-fluoroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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